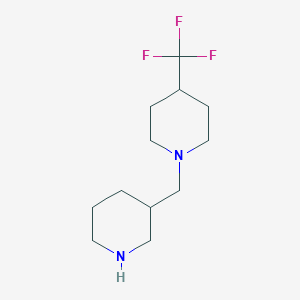

1-(Piperidin-3-ylmethyl)-4-(trifluoromethyl)piperidine

CAS No.:

Cat. No.: VC13486463

Molecular Formula: C12H21F3N2

Molecular Weight: 250.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21F3N2 |

|---|---|

| Molecular Weight | 250.30 g/mol |

| IUPAC Name | 1-(piperidin-3-ylmethyl)-4-(trifluoromethyl)piperidine |

| Standard InChI | InChI=1S/C12H21F3N2/c13-12(14,15)11-3-6-17(7-4-11)9-10-2-1-5-16-8-10/h10-11,16H,1-9H2 |

| Standard InChI Key | NZFUZEZXULMCRU-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)CN2CCC(CC2)C(F)(F)F |

| Canonical SMILES | C1CC(CNC1)CN2CCC(CC2)C(F)(F)F |

Introduction

Synthetic Methodologies

Direct Fluorination Strategies

The trifluoromethyl group is typically introduced via reactions with sulfur tetrafluoride (SF₄), as demonstrated in patents for analogous piperidines . For example, 4-piperidinecarboxylic acid reacts with SF₄ in mixed solvents (e.g., chloroform/hydrofluoric acid) at 50–150°C to yield 4-(trifluoromethyl)piperidine derivatives with yields up to 80% . Adapting this method, the target compound could be synthesized by:

-

Trifluoromethylation: Reacting 4-piperidinecarboxylic acid with SF₄ to form 4-(trifluoromethyl)piperidine.

-

Alkylation: Introducing the piperidin-3-ylmethyl group via nucleophilic substitution or reductive amination of a 3-(bromomethyl)piperidine intermediate .

Key challenges include regioselectivity in alkylation and managing the reactivity of SF₄, which requires pressurized stainless-steel reactors .

Alternative Routes

Recent patents describe coupling piperidine scaffolds with azetidine or pyrrolopyrimidine moieties for drug discovery . While these methods focus on JAK1 inhibitors, they highlight the feasibility of modular synthesis for complex piperidine derivatives. For instance, Sonogashira coupling or Buchwald-Hartwig amination could link preformed trifluoromethyl-piperidine and piperidinylmethyl fragments .

Physicochemical Properties

Predicted and experimental data for analogous compounds are summarized below:

The low water solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays .

Applications in Drug Discovery

Kinase Inhibition

Trifluoromethyl piperidines are recurrent motifs in kinase inhibitors due to their ability to modulate hydrophobic binding pockets . For example, WO2011112662A1 discloses piperidin-4-yl azetidine derivatives with nanomolar potency against JAK1, a target in autoimmune diseases . The trifluoromethyl group in 1-(piperidin-3-ylmethyl)-4-(trifluoromethyl)piperidine could similarly enhance target engagement via fluorine-mediated interactions.

Central Nervous System (CNS) Agents

The compound’s moderate logP and tertiary amine structure align with requirements for CNS penetration. Piperidine derivatives are common in antipsychotics (e.g., haloperidol analogs), suggesting potential utility in neurological disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume